molecular formula C3H5N3 B3431607 3-Aminopyrazole CAS No. 916420-28-5

3-Aminopyrazole

Cat. No. B3431607
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole is a heteroarylamine . It has an empirical formula of C3H5N3 and a molecular weight of 83.09 . It is used as a synthetic intermediate in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

3-Aminopyrazole can be synthesized through various methods. One approach involves the condensation of the 3(5)-aminopyrazole precursor with 1,3-dielectrophilic agents . Another method uses a one-pot three-components reaction for the efficient construction of multi-substituted aminopyrazole derivatives via iodine-mediated cyclization in the presence of ethanol .


Molecular Structure Analysis

The molecular structure of 3-Aminopyrazole consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The InChI string of the molecule is InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H, (H3,4,5,6) .


Chemical Reactions Analysis

3-Aminopyrazole is a versatile compound that can participate in various chemical reactions. It can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . It has been used in the synthesis of symmetrical dialkylpyrazolo .


Physical And Chemical Properties Analysis

3-Aminopyrazole is a solid substance with a boiling point of 218 °C/122 mmHg and a melting point of 34-37 °C . It has diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 3-Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
    • Methods of Application : The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
    • Results : The most relevant results have been obtained for anticancer/anti-inflammatory compounds, as the recent approval of Pirtobrutinib demonstrates .
  • Organic Synthesis

    • Application : 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
    • Methods of Application : The methods of application involve the use of 3 (5)-Aminopyrazoles in the synthesis of more complex heterocyclic systems .
    • Results : The results of these methods are the creation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Safety And Hazards

3-Aminopyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation .

Future Directions

3-Aminopyrazole has a large number of applications in various aspects such as medicines and pesticides . Its special position allows it to form a hydrogen bond donor–acceptor-donor, enhancing the binding ability of such compounds to receptors . This makes 3-Aminopyrazole a promising compound for future research and applications.

properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazole

CAS RN

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Record name 3-Aminopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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